molecular formula C9H8ClF3N4 B13172522 (1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine

(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine

Cat. No.: B13172522
M. Wt: 264.63 g/mol
InChI Key: YLWFVXQIWVVTCX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine is a complex organic compound characterized by its unique triazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazolopyridine core through cyclization reactions, followed by the introduction of the chloro and trifluoromethyl groups via halogenation and trifluoromethylation reactions, respectively. The final step involves the attachment of the ethan-1-amine moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for halogenation and trifluoromethylation steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of triazolopyridine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-[8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine
  • (1S)-1-[8-Chloro-6-(methyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine

Uniqueness

(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.

Properties

Molecular Formula

C9H8ClF3N4

Molecular Weight

264.63 g/mol

IUPAC Name

(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine

InChI

InChI=1S/C9H8ClF3N4/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13/h2-4H,14H2,1H3/t4-/m0/s1

InChI Key

YLWFVXQIWVVTCX-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N

Canonical SMILES

CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.